1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl
Overview
Description
1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl is a chemical compound with the molecular formula C12H14N4O2S 2*HCl. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl typically involves the reaction of 4-nitrobenzenesulfonyl chloride with hydrazine hydrate, followed by reduction of the nitro group to an amine. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted phenylhydrazine compounds .
Scientific Research Applications
1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Nitrophenyl)sulfonylhydrazine
- 1-(4-Aminophenyl)sulfonylhydrazine
- 1-(4-Methylphenyl)sulfonylhydrazine
Uniqueness
1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its hydrazine and sulfonyl groups provide versatility in synthetic chemistry and biological research .
Biological Activity
1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores the compound's structure, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : 1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine dihydrochloride
- Molecular Formula : C12H16Cl2N4O2S
- Molecular Weight : 351.25 g/mol
- CAS Number : Not specified in the available literature.
The compound features a hydrazine moiety linked to a sulfonyl group, which is known to influence its biological activity.
Antioxidant Properties
Research indicates that compounds with hydrazine functional groups can exhibit antioxidant activity. The presence of the sulfonyl group may enhance this property by stabilizing free radicals. Studies have shown that phenylhydrazine derivatives can mitigate oxidative stress in various biological systems, suggesting potential applications in treating oxidative stress-related diseases .
Toxicological Effects
This compound has been associated with several toxicological effects:
- Hematotoxicity : Similar compounds have shown significant effects on red blood cell counts, leading to conditions such as methemoglobinemia and anemia. For instance, phenylhydrazine is known to induce oxidative damage to erythrocytes, resulting in hemolysis .
- Genotoxicity : Studies have demonstrated that phenylhydrazine can cause DNA damage through mechanisms involving radical formation and methylation processes. This raises concerns regarding the mutagenic potential of hydrazine derivatives .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : The compound may induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.
- Inhibition of Enzymatic Activity : Some hydrazine derivatives are known to inhibit key enzymes involved in cellular metabolism, potentially disrupting normal physiological functions.
Hematological Studies
A study involving rabbits showed that exposure to phenylhydrazine hydrochloride resulted in significant hematological changes, including increased reticulocyte counts and decreased erythrocyte levels at doses as low as 10 mg/kg. The study indicated that systemic effects could occur at minimal doses, highlighting the compound's potent toxicity .
Clinical Observations
In clinical settings, phenylhydrazine has been associated with severe side effects when used therapeutically. A notable case involved a patient who developed acute hemolytic anemia after administration of phenylhydrazine for treatment of polycythemia vera. This case underscores the importance of monitoring hematological parameters during treatment with hydrazine derivatives .
Comparative Analysis of Biological Activities
Biological Activity | Phenylhydrazine | 1-(4-Hydrazinophenyl)sulfonylphenyl hydrazine diHCl |
---|---|---|
Antioxidant Activity | Moderate | Potentially enhanced due to sulfonyl group |
Hematotoxicity | High | Likely high; similar mechanisms expected |
Genotoxicity | Yes | Potentially yes; DNA damage observed |
Enzyme Inhibition | Yes | Possible; requires further investigation |
Properties
IUPAC Name |
[4-(4-hydrazinylphenyl)sulfonylphenyl]hydrazine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S.2ClH/c13-15-9-1-5-11(6-2-9)19(17,18)12-7-3-10(16-14)4-8-12;;/h1-8,15-16H,13-14H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYVBBAZMIKNCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)C2=CC=C(C=C2)NN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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